Cu(I)-Catalyzed Alkyne–Imine Addition: Ph-PyBOX (96% ee) vs. iPr-PyBOX (45% ee)
In the Cu(I)OTf-catalyzed direct addition of phenylacetylene to N-benzylideneaniline, ligand 5 (Ph-PyBOX, i.e., 2,6-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine) delivered 96% ee in toluene at 22 °C, whereas the isopropyl-substituted PyBOX (ligand 3) gave only 45% ee under comparable conditions [1]. The phenyl variant also provided 83% ee in water vs. 44% ee for the iPr analogue, establishing a solvent-robust selectivity advantage that procurement cannot ignore.
| Evidence Dimension | Enantiomeric excess (ee) in Cu(I)-catalyzed alkyne–imine addition |
|---|---|
| Target Compound Data | 96% ee (toluene, 22 °C, 4 days); 83% ee (water, 22 °C, 4 days) |
| Comparator Or Baseline | iPr-PyBOX (ligand 3): 45% ee (water, 22 °C); 40% ee (toluene, 22 °C) |
| Quantified Difference | Δee = +51% (toluene); Δee = +39% (water) |
| Conditions | 10 mol% Cu(I)OTf, phenylacetylene + N-benzylideneaniline, 22 °C |
Why This Matters
A 51-percentage-point ee gap between Ph-PyBOX and iPr-PyBOX determines whether the resulting propargylamine intermediate meets pharmaceutical purity specifications (>95% ee) or requires costly chiral resolution.
- [1] Wei C, Li C-J. Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene. J. Am. Chem. Soc. 2002, 124(20), 5638–5639. DOI: 10.1021/ja026007t View Source
